molecular formula C15H14N6O3 B14392558 1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine CAS No. 88104-47-6

1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine

Cat. No.: B14392558
CAS No.: 88104-47-6
M. Wt: 326.31 g/mol
InChI Key: QLZXICONKDFUEC-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a benzyl group, a methoxy-nitrophenyl group, and a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

    Attachment of the Methoxy-Nitrophenyl Group: This step involves the nitration of a methoxy-substituted benzene ring followed by coupling with the tetrazole intermediate.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Alkyl halides, aryl halides, and appropriate bases.

Major Products Formed

    Amino Derivatives: Formed through reduction of the nitro group.

    Nitroso Derivatives: Formed through oxidation of the compound.

    Substituted Tetrazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-tetrazol-5-amine: Lacks the methoxy-nitrophenyl group.

    N-(4-Methoxy-2-nitrophenyl)-1H-tetrazol-5-amine: Lacks the benzyl group.

    1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine: Lacks the methoxy group.

Uniqueness

1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine is unique due to the presence of both the benzyl and methoxy-nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

88104-47-6

Molecular Formula

C15H14N6O3

Molecular Weight

326.31 g/mol

IUPAC Name

1-benzyl-N-(4-methoxy-2-nitrophenyl)tetrazol-5-amine

InChI

InChI=1S/C15H14N6O3/c1-24-12-7-8-13(14(9-12)21(22)23)16-15-17-18-19-20(15)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17,19)

InChI Key

QLZXICONKDFUEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NN=NN2CC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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